3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole

Triazole regioisomerism Click chemistry Pharmacophore design

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole (CAS 2199211-50-0) is a synthetic, heterocyclic small molecule comprising an indole-3-carboxamide core linked via a carbonyl bridge to a 4-(2H-1,2,3-triazol-2-yl)piperidine moiety. The compound has a molecular formula of C16H17N5O and a molecular weight of 295.34 g/mol, with a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 66.8 Ų, placing it within drug-like chemical space.

Molecular Formula C16H17N5O
Molecular Weight 295.346
CAS No. 2199211-50-0
Cat. No. B3003875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole
CAS2199211-50-0
Molecular FormulaC16H17N5O
Molecular Weight295.346
Structural Identifiers
SMILESC1CN(CCC1N2N=CC=N2)C(=O)C3=CNC4=CC=CC=C43
InChIInChI=1S/C16H17N5O/c22-16(14-11-17-15-4-2-1-3-13(14)15)20-9-5-12(6-10-20)21-18-7-8-19-21/h1-4,7-8,11-12,17H,5-6,9-10H2
InChIKeyBDOPULXCUFXXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole (CAS 2199211-50-0): Procurement-Relevant Structural and Bioactivity Profile


3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole (CAS 2199211-50-0) is a synthetic, heterocyclic small molecule comprising an indole-3-carboxamide core linked via a carbonyl bridge to a 4-(2H-1,2,3-triazol-2-yl)piperidine moiety [1]. The compound has a molecular formula of C16H17N5O and a molecular weight of 295.34 g/mol, with a computed XLogP3 of 2.4 and a topological polar surface area (TPSA) of 66.8 Ų, placing it within drug-like chemical space [1]. Its structural scaffold merges three pharmacophoric elements—indole, 1,2,3-triazole, and piperidine—each independently associated with diverse biological activities, including kinase inhibition and antiproliferative effects [2]. The compound is catalogued in the MolBiC bioactivity database with two reported cell-based potency measurements, indicating its inclusion in high-throughput screening campaigns [3].

Why 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole Cannot Be Simply Replaced by Generic In-Class Analogs


The 3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole scaffold embodies combinatorial structural decisions—triazole regioisomerism (2H- vs. 1H-1,2,3-triazole), indole acylation position (C3 vs. C2), and piperidine linker geometry—that are not interchangeable without measurable loss or alteration in biological readout [1]. Simple substitution by the 1H-triazol-1-yl regioisomer (CAS 2310124-14-0) or the indole-2-carbonyl analog (CAS 2320889-18-5) alters hydrogen-bonding capacity, dipole moment, and target-binding pharmacophore geometry in ways that cannot be predicted without comparative assay data [2]. Additionally, batch-level variations in synthetic route, purity, and residual solvent profile among vendors can introduce confounding variables; procurement of the exact CAS 2199211-50-0 entity ensures experimental reproducibility in structure-activity relationship (SAR) studies [3].

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole: Quantitative Differentiation Evidence Against Closest Analogs


Triazole Regioisomerism: 2H-1,2,3-Triazol-2-yl vs. 1H-1,2,3-Triazol-1-yl Electronic and Conformational Differentiation

The target compound bears a 2H-1,2,3-triazol-2-yl substituent, placing the piperidine nitrogen at the N2 position of the triazole ring. This substitution pattern is electronically distinct from the more common 1H-1,2,3-triazol-1-yl isomer (e.g., CAS 2310124-14-0, the closest commercial analog). The 2H-triazole isomer exhibits a higher dipole moment and altered hydrogen-bond acceptor profile versus the 1H-isomer, which impacts target-binding complementarity [1]. In a high-throughput screen for DNA re-replication inducers, this compound tested in SW480 colon adenocarcinoma cells yielded a potency of ~33,498 nM, while no equivalent data for the 1H-triazol-1-yl regioisomer under identical conditions has been located in public databases [2]. The absence of direct comparative data highlights a knowledge gap, but also confirms that regioisomeric substitution is not a silent structural change; it alters the compound's pharmacophoric fingerprint [3].

Triazole regioisomerism Click chemistry Pharmacophore design

Indole Acylation Position: C3-Carbonyl vs. C2-Carbonyl Impact on mTOR Kinase Potency

The target compound acylates the indole scaffold at the C3 position, while close commercial analogs (e.g., CAS 2320889-18-5) bear the carbonyl linkage at the indole C2 position. This positional difference alters the vector of the carbonyl-piperidine-triazole extension and affects target binding site complementarity [1]. In a biochemical assay measuring inhibition of serine/threonine-protein kinase mTOR, the target compound exhibited a potency of 23,280.9 nM in MEF-1 (mouse fibroblast) cells [2]. The C2-carbonyl regioisomer (CAS 2320889-18-5) has not been tested in an identical mTOR assay; however, class-level literature indicates that indole C3-acylated piperidine derivatives generally exhibit superior mTOR engagement relative to C2-acylated analogs due to ATP-binding site pocket geometry constraints [3]. The quantitative mTOR potency of 23.3 µM provides a baseline for evaluating SAR within this specific scaffold.

Indole regiochemistry Kinase inhibition mTOR pathway

Physicochemical Property Differentiation: Lipophilicity (XLogP3) and TPSA vs. Closest Commercial Analogs

Computed physicochemical property comparison between the target compound and its closest commercially available regioisomers reveals differences relevant to permeability, solubility, and formulation. The target compound (2H-triazol-2-yl, indole-3-carbonyl) has a computed XLogP3 of 2.4, TPSA of 66.8 Ų, and 1 H-bond donor, placing it within favorable CNS drug-like space [1]. The 1H-triazol-1-yl isomer (CAS 2310124-14-0) shares the same molecular formula and computed XLogP3 of 2.4 but has a slightly higher TPSA of 69.8 Ų, reflecting altered nitrogen connectivity and polarity [2]. The indole-2-carbonyl analog (CAS 2320889-18-5) has an identical XLogP3 of 2.4 and TPSA of 66.8 Ų, but differs in rotatable bond count (2 vs. 1), which impacts conformational entropy and binding adaptability [3]. These computed differences, while modest, are measurable and can influence passive membrane permeability and oral bioavailability predictions.

Drug-likeness Pharmacokinetics Permeability prediction

Availability of Public Bioactivity Annotations: MolBiC Database Coverage vs. Commercial Analogs

The target compound has been uniquely catalogued in the MolBiC database with two annotated bioactivity data points: a DNA re-replication assay in SW480 colon adenocarcinoma cells (potency ~33,498 nM) and an mTOR kinase inhibition assay in MEF-1 cells (potency = 23,280.9 nM) [1]. These annotations provide a direct link to assay-specific experimental conditions, enabling researchers to contextualize the compound's profile within DNA damage response and mTOR pathway biology [2]. In contrast, the closest commercial analogs—CAS 2310124-14-0 (1H-triazol-1-yl isomer) and CAS 2320889-18-5 (indole-2-carbonyl isomer)—lack equivalent annotated bioactivity records in public databases such as MolBiC, BindingDB, or ChEMBL as of the current search date [3]. This asymmetry in publicly traceable screening data means that the target compound is the only member of this immediate structural series with verifiable biological readouts, reducing guesswork for procurement decisions when experimental follow-up is planned.

Bioactivity database High-throughput screening Target annotation

3-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1H-indole: Recommended Application Scenarios Based on Evidence


DNA Damage Response and Cell Cycle Checkpoint Studies (SW480 Colon Adenocarcinoma Model)

The compound's documented activity in a quantitative high-throughput screen for small molecules that induce DNA re-replication in SW480 colon adenocarcinoma cells (potency ~33.5 µM) positions it as a phenotypic screening hit for DNA damage response pathway interrogation [1]. Researchers studying replication stress, ATR/ATM signaling, or synthetic lethality in colon cancer models may use this compound as a tool molecule for target deconvolution or as a reference point for structure-activity relationship (SAR) expansion around the 2H-triazol-2-yl-piperidine-indole scaffold. Procurement of the exact CAS entity ensures consistency with the annotated screening data in the MolBiC database.

mTOR Pathway Probe and PI3K/AKT/mTOR Signaling Studies

With a measured mTOR kinase inhibitory potency of 23.3 µM in MEF-1 mouse fibroblast cells, this compound offers a starting point for mTOR pathway probe development [2]. While the potency is modest, the compound's unique 2H-triazol-2-yl substitution and indole-3-carbonyl architecture provide a differentiated chemotype from established mTOR inhibitors (e.g., rapamycin analogs, PI3K/mTOR dual inhibitors). Early-stage drug discovery programs focused on allosteric mTOR modulation or tissue-specific mTOR inhibition may utilize this scaffold for hit-to-lead optimization, with the public MolBiC annotation serving as a traceable benchmark for SAR progression.

Regioisomeric Scaffold Comparison for Triazole-Containing Kinase Inhibitor Libraries

The compound's 2H-1,2,3-triazol-2-yl configuration distinguishes it from the majority of commercially available 1,2,3-triazole-containing screening compounds, which predominantly feature 1H-1,2,3-triazol-1-yl substitution [1]. Procurement of this compound enables research groups to systematically compare triazole regioisomerism effects on kinase selectivity profiles, metabolic stability, and cellular permeability within a constant indole-piperidine scaffold. This scenario is particularly relevant for medicinal chemistry teams exploring the underexplored 2H-triazole chemical space, where structure-property relationship (SPR) data remain sparse [3].

Computational Chemistry and Molecular Docking Model Validation

Given the compound's modest but tangible biological activity against two distinct targets (SW480 DNA re-replication and mTOR kinase), it serves as a useful test case for computational model validation [1][2]. Computational chemists can use the 2H-triazole geometry, TPSA, and XLogP3 properties (computed and verifiable via PubChem) alongside the available potency data to benchmark docking algorithms, binding free energy predictions, or machine learning-based activity models. The compound's structural novelty and public data availability make it a suitable 'external validation' molecule for computational methods development.

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